Dianicline
Overview
Description
Dianicline (SSR-591,813) is a drug developed by Sanofi-Aventis which acts as a partial agonist at neural nicotinic acetylcholine receptors. It is subtype-selective, binding primarily to the α4β2 subtype .
Molecular Structure Analysis
Dianicline has a molecular formula of C13H16N2O and a molar mass of 216.284 g·mol−1 . Its structure is very similar to the already marketed drug varenicline .
Physical And Chemical Properties Analysis
Dianicline has a molecular weight of 289.2 and is soluble in DMSO at 5.78 mg/mL . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Dianicline for Smoking Cessation
Dianicline has been evaluated for its efficacy in aiding smoking cessation. It belongs to the same class of drugs as varenicline and cytisine, which have been shown to be effective for this purpose. A randomized placebo-controlled clinical trial involving 602 generally healthy cigarette smokers assessed the impact of Dianicline versus placebo over a 7-week treatment period followed by a 19-week off-drug follow-up. While Dianicline did not significantly increase smoking abstinence rates beyond the initial treatment phase, it was observed to reduce self-reported craving and nicotine withdrawal symptoms compared to placebo. This indicates a potential application of Dianicline in managing early withdrawal symptoms in smoking cessation efforts, although its effectiveness beyond the initial treatment phase appears limited (Tonstad, Holme, & Tønnesen, 2011).
Comparative Studies
Further research into nicotine receptor partial agonists, including Dianicline, varenicline, and cytisine, has been conducted to evaluate their efficacy for smoking cessation. Dianicline was one of the substances tested in this context, with a specific focus on comparing these agents in terms of their ability to help individuals quit smoking. Although one trial involving Dianicline (602 participants) did not find significant evidence of its effectiveness, the drug is part of an important category of treatments being considered for tobacco dependence. The study highlights the broader context of evaluating Dianicline within the range of partial agonists targeting nicotine receptors, underscoring its relevance in scientific research aimed at identifying effective smoking cessation aids (Cahill, Lindson-Hawley, Thomas, Fanshawe, & Lancaster, 2016).
properties
IUPAC Name |
(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPRUPHAEXPGPF-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870314 | |
Record name | Dianicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dianicline | |
CAS RN |
292634-27-6 | |
Record name | Dianicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dianicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dianicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dianicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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